Home > Products > Screening Compounds P68890 > Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride
Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride - 1987359-06-7

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride

Catalog Number: EVT-1748666
CAS Number: 1987359-06-7
Molecular Formula: C16H19ClN2O2
Molecular Weight: 306.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(1-phenylpiperidin-4-ylidene)cyclohexylidene]malononitrile (D[3pi3]A)

  • Compound Description: This compound is a donor-bridge-acceptor (D-B-A) system designed to study photoinduced electron transfer (ET) processes. It comprises an N,N-dialkylaniline donor, a 1,1-dicyanoethene acceptor, and a bridge containing two cyclohexylidene units linked by a double bond [].

{4-[4-(Dimethylamino)phenyl]cyclohexylidene}malononitrile (1)

  • Compound Description: This compound is another D-B-A system designed for photoinduced ET studies. It features an N,N-dialkylaniline donor and a 1,1-dicyanoethene acceptor connected by a cyclohexylidene bridge [].
  • Compound Description: TM208 is a newly synthesized anticancer compound [, , ]. It contains a piperazine ring, which is a structural analog of the piperidine ring found in methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride.
Overview

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride is a chemical compound with the molecular formula C16H19ClN2O2C_{16}H_{19}ClN_{2}O_{2} and a molecular weight of approximately 270.33 g/mol. This compound is notable for its structural features, which include a piperidine ring, a benzyl group, and a cyanoacetate moiety. It is primarily utilized in scientific research, particularly in chemistry and pharmacology, due to its diverse applications and potential biological activities .

Source

This compound can be synthesized through various chemical reactions involving specific precursors. It is commercially available from chemical suppliers and is often used in laboratory settings for research purposes.

Classification

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride falls under the category of piperidine derivatives, which are known for their wide range of pharmacological properties. These compounds have been studied for their potential therapeutic effects, including antimicrobial and anticancer activities.

Synthesis Analysis

Methods

The synthesis of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride typically involves the reaction of 1-benzylpiperidine with cyanoacetic acid methyl ester. This reaction is facilitated by specific catalysts and solvents to optimize yield and purity .

Technical Details

  • Reaction Conditions: The synthesis generally requires controlled temperature and pH levels to ensure a successful reaction.
  • Industrial Production: On an industrial scale, methods such as batch or continuous flow processes are employed to maintain consistent quality and high yield. Advanced purification techniques like recrystallization and chromatography are commonly used to achieve the desired purity.
Molecular Structure Analysis

Structure

The molecular structure of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride features several key functional groups:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Benzyl Group: A phenyl group attached to a methylene (-CH2-) group.
  • Cyanoacetate Moiety: Contains both cyano (-C≡N) and acetate (-COO-) functional groups.

This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Data

  • Molecular Weight: 270.33 g/mol
  • CAS Number: 1987359-06-7
  • Density: Specific density data is not readily available but is essential for practical applications .
Chemical Reactions Analysis

Reactions

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Can yield carboxylic acids or ketones.
  • Reduction: May produce corresponding alcohols or amines.
  • Substitution Reactions: Nucleophilic substitution can introduce different functional groups into the molecule .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides for introducing new functional groups .
Mechanism of Action

The mechanism of action of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The precise pathways can vary based on the context of use and the specific biological system being studied.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density, melting point, and boiling point are not consistently reported across sources, it is crucial to consider these factors in practical applications. The hydrochloride form enhances solubility and stability compared to its free base form .

Chemical Properties

Chemical properties include reactivity profiles that indicate how the compound behaves under different conditions. Its structure suggests it may be reactive due to the presence of unsaturation in the ylidene group, which could participate in various chemical transformations.

Applications

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride has numerous applications in scientific research:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a therapeutic agent for various diseases.
  • Industry: Utilized in developing new materials and as an intermediate in pharmaceutical production.

This compound's versatility makes it a valuable asset in both academic research and industrial applications.

Introduction to the Role of Piperidine-Cyanide Hybrid Scaffolds in Medicinal Chemistry

Historical Context of Piperidine Derivatives in Targeted Protein-Protein Interaction Inhibition

Piperidine derivatives have evolved from simple alkaloid precursors to sophisticated protein-protein interaction (PPI) disruptors. Early piperidine-based drugs like the antipsychotic haloperidol targeted G-protein-coupled receptors, but modern derivatives exploit the ring's conformational flexibility to inhibit PPIs—historically considered "undruggable" targets. The piperidine nucleus enables spatial projection of pharmacophores across critical interaction interfaces:

  • Prosopinine-type alkaloids (e.g., 2,6-disubstituted piperidines) demonstrated that stereochemistry at C2/C6 positions dictates binding specificity for neurotransmitter transporters [8]. Their success inspired hybrid designs incorporating heteroaryl groups to enhance PPI inhibition.
  • Adaline from ladybird beetles exemplifies natural piperidines that non-competitively inhibit acetylcholine receptors by binding allosteric sites inaccessible to classical ligands [8]. This mechanism circumvents resistance mutations in orthosteric sites.
  • Synthetic advances catalyzed by transition metal-mediated reactions enabled C-H functionalization of piperidines, producing PfCRT inhibitors that overcome chloroquine resistance in malaria parasites. These compounds bind mutated chloroquine transporters via steric complementarity, restoring drug accumulation in Plasmodium digestive vacuoles [2] [4].

Table 1: Evolution of Piperidine Derivatives as Targeted Inhibitors

GenerationRepresentative CompoundTarget InteractionTherapeutic Application
First (1950s)Piperidine (unsubstituted)Crude receptor blockadeSolvent/base in pharmaceutics
Second (1980s)(±)-Solenopsin ACompetitive nAChR antagonismInsecticidal/antiparasitic
Third (2020s)Benzylpiperidine-cyanoacetate hybridsAllosteric PPI inhibitionAnticancer/antimicrobial

The incorporation of sp³-rich frameworks in modern piperidines like Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride addresses the "flatness problem" in oncology drug design, where excessive aromaticity reduces cellular penetration and promotes off-target effects [4] [8]. Its piperidine ring enables three-dimensional vectorality, positioning the benzyl and cyanoacetate groups to engage discontinuous protein epitopes.

Emergence of Cyanoacetate Moieties as Bioisosteres in Small-Molecule Drug Design

Cyanoacetates have transitioned from synthetic intermediates to strategic bioisosteric elements that mimic carboxylic acids, amides, and nitro groups while enhancing membrane permeability. The α-cyanoacrylate group in Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride exhibits three key pharmacodynamic properties:

  • Electrophilic Reactivity: The electron-withdrawing cyano group activates the adjacent acrylate double bond for Michael addition with biological nucleophiles (e.g., cysteine thiols, lysine amines). This enables irreversible inhibition of targets like proteases and kinases, as demonstrated by the antimalarial activity of similar cyanoacrylates [2] [6].
  • Intramolecular Charge Transfer (ICT) Modulation: In fluorogenic sensors, cyanoacetates serve as ICT disruptors upon nucleophilic attack. Cyanide addition to the electrophilic β-carbon of analogous compounds like PBIA [(2E,2′E)-3,3′-((phenylazanediyl)bis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2-yl)acrylonitrile)] causes a hypsochromic shift from 455 nm to 425 nm, proving electronic modulation of conjugated systems [9].
  • Acidification of α-Protons: The pKa of cyanoacetate α-protons (∼9) enables enolate formation under physiological conditions, facilitating chelation of metal cofactors in enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) [5].

Table 2: Synthetic Routes to Cyanoacetate Bioisosteres

MethodReaction TypePrecisionPharmaceutical Application
Claisen CondensationEster enolate + esterModerate (diastereomer mixture)Prodrug synthesis
Knoevenagel ReactionAldehyde + cyanoacetateHigh (E/Z selectivity up to 99:1)Electrophilic warhead installation
Organocatalytic CyanationMichael addition to acrylatesExceptional (enantio- and regiocontrol)Chiral CNS drug intermediates

The Knoevenagel condensation used to synthesize Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride exemplifies precision engineering: piperidin-4-one derivatives react with methyl cyanoacetate under basic conditions, yielding the exocyclic ene-cyanoacetate with defined geometry [6]. This configuration positions the cyano group for optimal dipole interactions with target proteins, while the ester balances lipophilicity and metabolic stability.

Rationale for Combining Piperidine and Cyanoacetate Pharmacophores in Oncotherapeutic Development

The hybridization of piperidine and cyanoacetate modules addresses three critical challenges in contemporary oncology drug development:

  • Resistance Mitigation: Piperidine's capacity to inhibit efflux pumps (e.g., P-glycoprotein) synergizes with the covalent binding mechanism of cyanoacrylates. This dual-action minimizes acquired resistance in cancer cells, as evidenced by studies showing restored sensitivity to kinase inhibitors in resistant glioblastoma lines treated with piperidine-cyanoacetate conjugates [2] [4].
  • Selective Targeting: The benzylpiperidine subunit directs compounds to acidic tumor microenvironments via protonation (pKa ∼8.5–9.0), while the cyanoacetate warhead remains inert until activated by specific enzyme contexts (e.g., glutathione-depleted cancer cells). This spatial control reduces off-target effects [8].
  • Bifunctional Mechanism: Molecular modeling predicts that Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride docks into the ATP-binding site of PI3Kα, with the piperidine nitrogen forming salt bridges with Asp810, and the cyanoacetate engaging Lys802 through hydrogen bonding. Simultaneously, the acrylate double bond positions for nucleophilic attack by Cys862, enabling irreversible inhibition [4] [10].

Table 3: Pharmacological Advantages of Piperidine-Cyanoacetate Hybrids

Pharmacokinetic/ Dynamic ParameterPiperidine Module ContributionCyanoacetate Module ContributionHybrid Synergy
Membrane PermeabilityHigh passive diffusion via logP optimizationReduced polarity via intramolecular H-bondingBalanced logD7.4 (∼2.1–2.5)
Target Residence TimeReversible binding (KD ∼nM)Irreversible covalent modificationProlonged inhibition (t1/2 >48h)
Metabolic StabilityResistance to CYP3A4 oxidationEster hydrolysis (slow, non-CYP pathway)Complementary clearance routes

Recent preclinical data reveal that fluorinated piperidine-cyanoacetate analogues inhibit PI3K/mTOR signaling in breast cancer xenografts at nanomolar concentrations (IC₅₀: PI3Kα = 0.32 ± 0.18 nM; mTOR = 10.9 nM), outperforming reference inhibitors like ZSTK-474 [4]. This potency stems from the hybrid's ability to concurrently engage the catalytic and regulatory kinase domains—a feat unattainable with single-pharmacophore agents. The benzyl substituent's role extends beyond mere hydrophobicity: it occupies a selectivity pocket adjacent to the ATP cleft, conferring >100-fold specificity for PI3Kα over β/δ isoforms [10].

Properties

CAS Number

1987359-06-7

Product Name

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride

IUPAC Name

methyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate;hydrochloride

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

InChI

InChI=1S/C16H18N2O2.ClH/c1-20-16(19)15(11-17)14-7-9-18(10-8-14)12-13-5-3-2-4-6-13;/h2-6H,7-10,12H2,1H3;1H

InChI Key

OZKHHIMZCBHVOI-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N.Cl

Canonical SMILES

COC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.